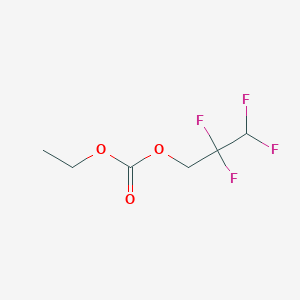

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRDJHHMIJOBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271639 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

277332-97-5 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=277332-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,2,3,3-tetrafluoropropyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthesis route for Ethyl 2,2,3,3-tetrafluoropropyl carbonate, a fluorinated organic compound of increasing interest in various scientific fields, including as a potential electrolyte additive in lithium-ion batteries and as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for the selection of reagents, reaction conditions, and purification methods. The synthesis pathway detailed herein is robust, scalable, and founded on well-established principles of organic chemistry, ensuring both high yield and purity of the final product. All protocols are presented with the clarity and precision required for replication in a laboratory setting.

Introduction: The Significance of Fluorinated Carbonates

Fluorinated organic compounds have garnered significant attention in materials science and medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased thermal stability, metabolic resistance, and altered electronic characteristics. This compound (CAS No. 277332-97-5) is an asymmetric carbonate ester that embodies these desirable attributes. Its tetrafluoropropyl moiety imparts a high degree of fluorination, making it a promising candidate for applications requiring enhanced electrochemical stability and specific solvation properties.

The primary focus of this guide is to provide a detailed, field-proven synthesis route for this compound, starting from commercially available precursors. The chosen methodology is the reaction of 2,2,3,3-tetrafluoro-1-propanol with ethyl chloroformate. This approach is favored for its high efficiency, operational simplicity, and the avoidance of highly toxic reagents such as phosgene.

The Core Synthesis Route: Reaction of 2,2,3,3-tetrafluoro-1-propanol with Ethyl Chloroformate

The most direct and widely applicable method for the synthesis of asymmetric carbonates is the reaction of an alcohol with a chloroformate. In the case of this compound, this involves the nucleophilic attack of the hydroxyl group of 2,2,3,3-tetrafluoro-1-propanol on the electrophilic carbonyl carbon of ethyl chloroformate.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the ethyl chloroformate. This is followed by the elimination of a chloride ion. A key aspect of this reaction is the concurrent production of hydrochloric acid (HCl). The presence of HCl can lead to undesirable side reactions, including the acid-catalyzed decomposition of the product. Therefore, the inclusion of a base is crucial to neutralize the HCl as it is formed, driving the reaction to completion and preserving the integrity of the desired carbonate.

Pyridine is an excellent choice of base for this reaction. It is a moderately strong, non-nucleophilic base that effectively scavenges the generated HCl to form pyridinium hydrochloride, a salt that often precipitates from the reaction mixture, providing a visual indicator of reaction progress.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |

| 2,2,3,3-Tetrafluoro-1-propanol | 76-37-9 | 132.06 | ≥98% | Sigma-Aldrich |

| Ethyl Chloroformate | 541-41-3 | 108.52 | ≥97% | Sigma-Aldrich |

| Pyridine, anhydrous | 110-86-1 | 79.10 | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), 1M aqueous | 7647-01-0 | 36.46 | - | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃), saturated | 144-55-8 | 84.01 | - | VWR Chemicals |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | - | Lab Prepared |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | ≥97% | Acros Organics |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,2,3,3-tetrafluoro-1-propanol (26.4 g, 0.2 mol) and anhydrous dichloromethane (200 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Anhydrous pyridine (17.4 g, 0.22 mol) is added to the stirred solution.

-

Addition of Ethyl Chloroformate: Ethyl chloroformate (21.7 g, 0.2 mol) is added dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10 °C. A white precipitate of pyridinium hydrochloride will form during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours to ensure complete conversion.

-

Work-up - Filtration: The reaction mixture is filtered to remove the precipitated pyridinium hydrochloride. The filter cake is washed with a small amount of cold dichloromethane.

-

Work-up - Aqueous Washing: The combined filtrate is transferred to a separatory funnel and washed successively with:

-

1 M HCl (2 x 100 mL) to remove any remaining pyridine.

-

Saturated NaHCO₃ solution (100 mL) to neutralize any residual acid.

-

Brine (100 mL) to reduce the amount of water in the organic layer.

-

-

Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Expected Yield and Purity

Following this protocol, a typical yield of 75-85% can be expected. The purity of the distilled product is generally greater than 98%, as determined by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.0-5.6 (tt, 1H, -CHF₂H)

-

δ 4.5-4.3 (t, 2H, -OCH₂CF₂-)

-

δ 4.25 (q, 2H, -OCH₂CH₃)

-

δ 1.35 (t, 3H, -OCH₂CH₃)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -124 (m, 2F, -CF₂CHF₂H)

-

δ -138 (m, 2F, -CF₂CHF₂H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 154.5 (C=O)

-

δ 115-105 (m, -CF₂CHF₂H)

-

δ 66.0 (-OCH₂CF₂-)

-

δ 65.0 (-OCH₂CH₃)

-

δ 14.0 (-OCH₂CH₃)

-

-

Infrared (IR, neat):

-

ν (cm⁻¹): 2990 (C-H), 1760 (C=O), 1280 (C-O), 1100 (C-F)

-

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₈F₄O₃ |

| Molecular Weight | 204.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 160-165 °C (at atm. pressure) |

| Density | Approx. 1.35 g/cm³ |

Safety Considerations

-

Ethyl chloroformate is toxic, corrosive, and flammable. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

-

2,2,3,3-Tetrafluoro-1-propanol is a flammable liquid.

-

The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of this compound via the reaction of 2,2,3,3-tetrafluoro-1-propanol with ethyl chloroformate in the presence of pyridine is a reliable and efficient method. This guide has provided a comprehensive, step-by-step protocol, including the underlying chemical principles, detailed experimental procedures, and expected outcomes. By adhering to the methodologies outlined in this document, researchers can confidently synthesize this valuable fluorinated compound for their specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,2,3,3-tetrafluoropropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Ethyl 2,2,3,3-tetrafluoropropyl carbonate emerges as a compound of interest within this chemical space. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical insights and practical experimental methodologies. While specific experimental data for this compound remains limited in publicly accessible literature, this guide establishes a framework for its characterization by leveraging data from structurally analogous compounds and detailing robust experimental protocols. This document is intended to serve as a foundational resource for researchers seeking to understand, synthesize, and apply this and similar fluorinated carbonates in their work.

Introduction: The Role of Fluorine in Modulating Molecular Properties

The introduction of fluorine into organic molecules can dramatically alter their intrinsic properties.[1] The high electronegativity of fluorine can create strong dipoles, influencing intermolecular interactions and, consequently, properties like boiling point and solubility. Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. In the context of drug development, fluorination is a well-established strategy to improve potency, selectivity, and pharmacokinetic profiles.

This compound, with its tetrafluorinated propyl chain, is an exemplar of this molecular design strategy. The tetrafluoro substitution is anticipated to significantly impact its lipophilicity, polarity, and chemical reactivity compared to its non-fluorinated analog, diethyl carbonate. Understanding these properties is paramount for its potential applications, for instance, as a specialized solvent, a reactive intermediate in the synthesis of complex molecules, or as a component in advanced drug delivery systems.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its precise chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 277332-97-5 | [2][3] |

| Molecular Formula | C₆H₈F₄O₃ | [4] |

| Molecular Weight | 204.12 g/mol | - |

| Monoisotopic Mass | 204.04095 Da | [4] |

| Canonical SMILES | CCOC(=O)OCC(C(F)F)(F)F | [4] |

| InChI Key | DDRDJHHMIJOBDV-UHFFFAOYSA-N | [4] |

Physicochemical Properties: A Detailed Examination

A comprehensive understanding of a compound's physicochemical properties is critical for its application. Due to the limited availability of specific experimental data for this compound, this section provides predicted values and data from analogous compounds to offer a reasoned estimation of its characteristics.

Table of Physicochemical Properties

| Property | Predicted/Analogous Value | Experimental Protocol Reference |

| Boiling Point | Estimated: 150-170 °C | Section 4.1 |

| Melting Point | Not available | - |

| Density | Estimated: ~1.3-1.4 g/cm³ | Section 4.2 |

| Solubility | Predicted to be soluble in common organic solvents | Section 4.3 |

| XlogP | 2.4 | [4] |

| Refractive Index | Not available | - |

Boiling Point

The boiling point of a liquid is a critical parameter for its purification and handling. The presence of the four fluorine atoms in this compound is expected to increase its molecular weight and introduce dipole-dipole interactions, leading to a higher boiling point compared to diethyl carbonate (126 °C). For a structurally similar, though more heavily fluorinated compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether, the boiling point is reported as 92-93.2 °C.[5] Given the carbonate functional group's polarity, a boiling point in the range of 150-170 °C for this compound is a reasonable estimation.

Density

Fluorinated compounds are typically denser than their hydrocarbon counterparts. This is attributed to the higher atomic mass of fluorine compared to hydrogen. For example, the density of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether is 1.53 g/cm³ at 20 °C.[5] It is therefore anticipated that the density of this compound will be significantly higher than that of diethyl carbonate (0.975 g/cm³).

Solubility

The solubility of a compound is a key determinant of its utility in various applications, including as a solvent or in a biological context. The presence of both a polar carbonate group and a more non-polar fluorinated alkyl chain suggests that this compound will exhibit solubility in a range of common organic solvents such as ethers, ketones, and esters. Its solubility in water is expected to be low due to the hydrophobic nature of the fluorinated chain.

Lipophilicity (XlogP)

The partition coefficient (logP) is a crucial parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XlogP value of 2.4 for this compound suggests a moderate level of lipophilicity.[4] This is a noteworthy consequence of fluorination, as it can increase lipophilicity relative to a simple hydrocarbon, a factor that must be carefully considered in molecular design.

Experimental Methodologies for Physicochemical Characterization

To obtain precise and reliable data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining its key physicochemical properties.

Determination of Boiling Point

The boiling point can be accurately determined using the Thiele tube method, which is suitable for small sample volumes.[6]

Protocol:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of the liquid sample into a small test tube or a fusion tube.

-

Invert the sealed capillary tube and place it into the sample.

-

Attach the sample tube to a thermometer.

-

Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.

-

Once a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[7]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or a digital density meter.[8]

Protocol (Pycnometer Method):

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Caption: Process for Measuring Liquid Density using a Pycnometer.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for practical applications.[9]

Protocol:

-

To a series of small, labeled test tubes, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).

-

To each tube, add a specific solvent (e.g., water, ethanol, DMSO, acetone, hexane) in incremental volumes (e.g., 0.1 mL at a time).

-

After each addition, vortex or agitate the tube to facilitate dissolution.

-

Observe the mixture for the presence of a single, clear phase (soluble) or two distinct phases/undissolved solid (insoluble).

-

Record the approximate solubility in terms of mg/mL or volume/volume percentage.

Synthesis of this compound

Proposed Synthetic Pathway:

The reaction of 2,2,3,3-tetrafluoropropan-1-ol with ethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine, would be a standard and effective method.

General Protocol:

-

To a solution of 2,2,3,3-tetrafluoropropan-1-ol in an aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a suitable base (e.g., pyridine).

-

Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Caption: Proposed Synthesis of this compound.

Potential Applications in Drug Development and Research

The unique properties imparted by the tetrafluoropropyl group suggest several potential applications for this compound in the pharmaceutical and life sciences sectors.

-

Specialty Solvent: Its moderate polarity and potential for specific intermolecular interactions could make it a useful solvent for particular reaction types or for the formulation of poorly soluble drug candidates.

-

Intermediate for API Synthesis: The carbonate group is a versatile functional handle that can participate in a variety of chemical transformations, making this compound a potentially valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). The fluorinated moiety would be carried through the synthesis, imparting its beneficial properties to the final molecule.

-

Component of Drug Delivery Systems: Fluorinated compounds are being explored for their utility in creating novel drug delivery systems.[10][11] The lipophilicity and stability of this compound could be advantageous in the design of emulsions, nanoparticles, or other carrier systems for targeted drug delivery.

Safety and Handling

Based on safety data for similar fluorinated carbonates, this compound should be handled with care. For a similar compound, the following hazard statements have been noted: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound represents an intriguing molecule at the intersection of fluorine chemistry and organic synthesis. While a comprehensive experimental dataset for this specific compound is not yet widely available, this technical guide has provided a robust framework for its characterization and potential synthesis. By understanding the influence of its tetrafluorinated moiety and leveraging established experimental protocols, researchers can effectively evaluate its properties and unlock its potential in drug discovery, materials science, and beyond. The continued exploration of such fluorinated building blocks will undoubtedly contribute to the development of next-generation pharmaceuticals and advanced materials.

References

- MySkinRecipes. Ethyl (2,2,2-trifluoroethyl)

- PubChemLite.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- PubChem.

- ChemScene. 156783-96-9 | Ethyl (2,2,2-trifluoroethyl)

- National Institutes of Health. Fluorinated covalent organic frameworks for efficient drug delivery.

- Chemistry LibreTexts. (2022, May 5). 6.

- Vijay Nazare.

- Organic Syntheses. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL)

- Chemistry LibreTexts. (2022, May 5). 6.

- University of Babylon.

- Santa Cruz Biotechnology.

- Sciencemadness.org. (2021, December 18).

- Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment.

- PubMed.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether.

- National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Kennesaw State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem.

- Direkcija za mere i dragocene metale. (2022, May 18). Good practice guide - for the measurement of the density of liquids in industry.

- Sigma-Aldrich.

- Apollo Scientific. 277332-97-5 Cas No.

- MDPI. (2025, January 7).

- Google Patents.

- ResearchGate.

- ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl)

- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.

- OceanRep. (2021, May 11).

- PlumX.

- Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

- Thermo Orion. (2002, April 24). FLUORIDE TEST KIT METHOD.

- Chemsrc. (2025, August 25). 3-Methylbutanoyl chloride | CAS#:108-12-3.

- ResearchGate. (2025, August 23). (PDF) CO2‐to‐Cyclic Carbonate Transformation at Ambient Pressure Using a Mechanochemically Prepared Ti(III)

- ResearchGate. (2024, October 15). (PDF)

- PubMed Central. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

Sources

- 1. Fluorination to Enhance the Tribological Properties of Carbonaceous Materials [mdpi.com]

- 2. This compound | 277332-97-5 [sigmaaldrich.com]

- 3. 277332-97-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. PubChemLite - this compound (C6H8F4O3) [pubchemlite.lcsb.uni.lu]

- 5. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether [intersurfchem.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. info.ornl.gov [info.ornl.gov]

- 11. scbt.com [scbt.com]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,2,3,3-Tetrafluoropropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure of ethyl 2,2,3,3-tetrafluoropropyl carbonate, a fluorinated organic compound of increasing interest in various scientific fields, including drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind its structural characteristics and the methodologies used for its elucidation.

Introduction: The Significance of Fluorination in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] Properties such as metabolic stability, lipophilicity, and binding affinity can be fine-tuned through judicious fluorination, making it a powerful strategy in drug design.[3][4] this compound (C₆H₈F₄O₃) is a prime example of a molecule where the tetrafluoropropyl group imparts unique characteristics. Understanding its three-dimensional structure is paramount for predicting its behavior and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application. Fluorinated solvents, in general, exhibit high chemical and thermal stability, as well as low surface tension.[5][6]

| Property | Value | Source |

| Molecular Formula | C₆H₈F₄O₃ | PubChemLite[7] |

| Molecular Weight | 204.12 g/mol | PubChemLite[7] |

| CAS Number | 277332-97-5 | PubChemLite[7] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| XlogP (predicted) | 2.4 | PubChemLite[7] |

Synthesis Pathway

The synthesis of unsymmetrical fluorinated carbonates like this compound can be approached through several synthetic strategies. A common method involves the reaction of a fluorinated alcohol with an alkyl chloroformate in the presence of a base. Alternatively, transesterification reactions of dialkyl carbonates with fluorinated alcohols are also employed.[8][9][10]

A plausible synthetic route is outlined below:

Conformational Analysis and Computational Chemistry

The presence of the flexible ethyl and tetrafluoropropyl chains suggests that this compound can adopt multiple conformations. The rotational barriers around the C-O and C-C bonds will determine the preferred spatial arrangement of the molecule. Fluorinated alkanes are known to have a preference for helical conformations. [11][12] Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the conformational landscape and predicting the relative energies of different conformers. [1][13]Such studies can provide insights into the molecule's shape, dipole moment, and how it might interact with biological targets. The fluorination pattern is known to influence the solvation and binding energies of molecules. [14]

Applications in Drug Development and Beyond

The unique properties imparted by the tetrafluoropropyl group make this carbonate a molecule of interest for various applications.

-

Drug Delivery and Formulation: Fluorinated compounds can enhance the solubility and bioavailability of drugs. [2][4]The lipophilic nature of the fluorinated chain combined with the polar carbonate group could make it a useful excipient or a component in drug delivery systems.

-

Medicinal Chemistry Building Block: The tetrafluoropropyl moiety can be incorporated into active pharmaceutical ingredients (APIs) to improve their metabolic stability by blocking sites susceptible to enzymatic degradation. [3]* Specialty Solvents: Fluorinated carbonates are explored as stable, non-flammable solvents with unique solvating properties, particularly in the context of electrolytes for lithium-ion batteries. [15]Their high stability and low surface tension also make them suitable for precision cleaning applications. [5][6]

Experimental Protocols for Structural Elucidation

For researchers aiming to experimentally verify the structure of this compound, the following standard protocols are recommended.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled ¹⁹F spectrum can also be acquired to observe H-F couplings.

-

2D NMR: For unambiguous assignment of all signals, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are highly recommended.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) to generate fragment ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).

Conclusion

The molecular structure of this compound, characterized by the interplay of a flexible ethyl group, a polar carbonate linkage, and a sterically and electronically demanding tetrafluoropropyl moiety, presents a fascinating case for structural analysis. While experimental data remains to be published, predictive spectroscopic methods provide a robust framework for its initial characterization. The unique properties conferred by the fluorinated segment position this molecule as a valuable building block in medicinal chemistry and a potential candidate for advanced materials and solvent applications. Further experimental investigation is warranted to fully unlock its potential.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 5. Exploring the Applications and Benefits of Fluorinated Solvents in Modern Industry [tengerchemical.com]

- 6. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. arxiv.org [arxiv.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

A Spectroscopic and Structural Elucidation Guide to Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 2,2,3,3-tetrafluoropropyl carbonate. Given the increasing role of selectively fluorinated organic molecules in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of their structural characterization is paramount. This document, intended for researchers and drug development professionals, moves beyond a simple data sheet. It establishes a predictive framework for the ¹H, ¹³C, and ¹⁹F NMR, and IR spectra of the title compound based on first principles of spectroscopy and analysis of analogous structures. We will detail the causal relationships between the molecular structure and its spectral features, provide robust, self-validating experimental protocols for data acquisition, and outline how this spectroscopic data serves as the definitive confirmation of chemical identity and purity.

Molecular Structure and Predicted Spectroscopic Features

This compound (C₆H₈F₄O₃) possesses a unique combination of a standard ethyl carbonate moiety and a highly electronegative tetrafluoropropyl chain.[1][2] This structure dictates a distinct and predictable set of spectroscopic signals. The key to accurate spectral interpretation lies in identifying the non-equivalent nuclei within the molecule.

The structure contains five distinct environments for carbon, three for protons, and two for fluorine, which will each give rise to a unique signal in the corresponding NMR spectrum.

Caption: Molecular graph of this compound with nuclei labeled for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous characterization.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals. The chemical shifts are heavily influenced by the proximity of electronegative oxygen and fluorine atoms, which deshield adjacent protons, shifting their signals downfield.[4][5]

-

Ethyl Group Protons : The ethyl group will present a classic quartet and triplet pattern. The methylene (H-b) protons are adjacent to an oxygen atom, causing a significant downfield shift.

-

Tetrafluoropropyl Protons : The methylene (H-d) protons are adjacent to both an oxygen atom and a difluoromethylene group, predicting a substantial downfield shift and complex splitting due to coupling with the adjacent fluorine nuclei. The terminal methine (H-f) proton will be shifted significantly downfield and will appear as a triplet of triplets due to coupling to both geminal and vicinal fluorine atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-a | ~1.35 | Triplet (t) | JHa-Hb ≈ 7.1 Hz | 3H | Standard ethyl CH₃ group adjacent to a CH₂ group. |

| H-b | ~4.30 | Quartet (q) | JHb-Ha ≈ 7.1 Hz | 2H | CH₂ group deshielded by adjacent carbonate oxygen. |

| H-d | ~4.65 | Triplet (t) | ³JHd-Fx ≈ 12-15 Hz | 2H | CH₂ heavily deshielded by oxygen and vicinal -CF₂- group. |

| H-f | ~6.05 | Triplet of Triplets (tt) | ²JHf-Fy ≈ 50-55 Hz, ³JHf-Fx ≈ 4-6 Hz | 1H | CH proton geminal to two fluorines and vicinal to two fluorines. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display five signals, as the two -CF₂- carbons are chemically distinct. The presence of fluorine will not only shift the signals of the carbons they are attached to but will also cause splitting of these signals due to C-F coupling.[6] Carbons bonded directly to fluorine exhibit large one-bond coupling constants (¹JCF), while carbons two or three bonds away show smaller coupling constants.[6]

-

Carbonyl Carbon (C-c) : This will be the most downfield signal, typical for a carbonate or ester carbonyl group.[7]

-

Oxygen-Linked Carbons (C-b, C-d) : These sp³ carbons will appear in the 60-80 ppm range, with C-d being further downfield due to the additional influence of the fluorinated chain.

-

Fluorinated Carbons (C-e, C-f) : These carbons will be significantly shifted and will appear as complex multiplets due to C-F coupling. The signals can sometimes be broad or have lower intensity, making them difficult to detect without a sufficient signal-to-noise ratio.[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Label | Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-a | ~14.0 | Singlet | - | Standard ethyl CH₃ group. |

| C-b | ~65.0 | Singlet | - | Ethyl CH₂ group attached to carbonate oxygen. |

| C-d | ~68.0 | Triplet (t) | ²JCd-Fx ≈ 25-30 Hz | Propyl CH₂ group deshielded by oxygen and coupled to vicinal fluorines. |

| C-e | ~115.0 | Triplet of Triplets (tt) | ¹JCe-Fx ≈ 250-260 Hz, ²JCe-Fy ≈ 30-35 Hz | -CF₂- carbon coupled to geminal and vicinal fluorines. |

| C-f | ~110.0 | Triplet of Triplets (tt) | ¹JCf-Fy ≈ 240-250 Hz, ²JCf-Fx ≈ 30-35 Hz | -CHF₂ carbon coupled to geminal and vicinal fluorines. |

| C-c | ~154.0 | Singlet (or very small triplet) | ³JCc-Fd ≈ 2-4 Hz | Carbonyl carbon of the carbonate group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[8] This allows for clear separation of signals from different fluorine environments. We predict two distinct signals for the two types of -CF₂- groups.

-

Internal Difluoromethylene (-CF₂(x)-) : These fluorines are expected to appear as a triplet due to coupling with the adjacent -CH₂- protons.

-

Terminal Difluoromethine (-CHF₂(y)) : These fluorines will appear as a doublet of triplets (dt) due to coupling with the geminal proton and the vicinal -CF₂- group.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Ref: CFCl₃ at 0 ppm)

| Label | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| F-x | ~ -125 | Triplet of Triplets (tt) | ³JFx-Hd ≈ 12-15 Hz, ³JFx-Hf ≈ 4-6 Hz | Fluorines vicinal to two proton groups. |

| F-y | ~ -138 | Doublet of Triplets (dt) | ²JFy-Hf ≈ 50-55 Hz, ³JFy-Fx ≈ 8-12 Hz | Fluorines geminal to one proton and vicinal to a CF₂ group. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[9] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the overall molecular structure.[10][11]

The key diagnostic peaks for this compound are:

-

C-H Stretching : Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=O Stretching : The carbonate carbonyl group will produce a very strong, sharp absorption band around 1750-1770 cm⁻¹. This is one of the most prominent features in the spectrum.[12]

-

C-O Stretching : Two distinct C-O stretching bands are expected between 1250 and 1000 cm⁻¹, characteristic of the carbonate linkage.

-

C-F Stretching : Bonds between carbon and fluorine produce very strong and characteristic absorption bands in the 1400-1000 cm⁻¹ region. Due to the multiple C-F bonds, a series of intense, complex bands is expected in this region.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2990 - 2850 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1765 | Strong, Sharp | C=O Stretch | Carbonate |

| 1400 - 1100 | Very Strong, Complex | C-F Stretch | -CF₂- and -CHF₂ |

| 1250 - 1000 | Strong | C-O Stretch | O-C-O Linkage |

Experimental Protocols

To validate the predicted data, rigorous and standardized experimental procedures are required. The following protocols represent a self-validating system for the definitive characterization of the target compound.

NMR Data Acquisition Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[13]

-

Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition : Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition : Acquire the spectrum using proton decoupling with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans to ensure adequate signal-to-noise for all carbons, especially the quaternary carbonyl and fluorinated carbons.[14]

-

¹⁹F NMR Acquisition : Acquire the spectrum with proton decoupling (or coupled, for multiplicity analysis) with a 45° pulse angle, a relaxation delay of 2 seconds, and 64 scans. Use an external reference or the instrument's internal lock frequency calibrated to CFCl₃.

-

Data Processing : Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

IR Data Acquisition Protocol

-

Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[15]

-

Sample Application : Apply a single drop of the neat liquid compound directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

-

Background Correction : Perform a background scan of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Sources

- 1. PubChemLite - this compound (C6H8F4O3) [pubchemlite.lcsb.uni.lu]

- 2. 277332-97-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. researchgate.net [researchgate.net]

- 15. jackwestin.com [jackwestin.com]

An In-Depth Technical Guide to Ethyl 2,2,3,3-Tetrafluoropropyl Carbonate (CAS 277332-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2,3,3-tetrafluoropropyl carbonate, identified by the CAS number 277332-97-5, is a fluorinated organic compound with emerging significance in specialized chemical applications. Its structure, featuring a carbonate group flanked by an ethyl and a tetrafluoropropyl chain, imparts unique physicochemical properties that are of growing interest in various fields, including materials science and potentially as a niche solvent or building block in pharmaceutical synthesis. This guide provides a comprehensive overview of the available technical information and safety data for this compound, designed to support researchers and drug development professionals in its handling and potential application.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified values for certain properties remain limited in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 277332-97-5 | [1] |

| Molecular Formula | C6H8F4O3 | [2] |

| Molecular Weight | 204.12 g/mol | Calculated |

| Monoisotopic Mass | 204.04095 Da | [2] |

| Predicted XlogP | 2.4 | [2] |

| Appearance | Not specified, likely a liquid | |

| Purity | ≥95% | [3] |

Structural Representation:

Caption: 2D structure of this compound.

Safety and Hazard Information

Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The following hazard statements have been associated with this chemical.[3] A comprehensive Safety Data Sheet (SDS) should always be consulted before handling.

-

H226: Flammable liquid and vapour.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Handling and Storage:

Due to its flammability and irritant properties, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area, preferably within a fume hood.[4] Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures:

Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish a fire.[4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Synthesis and Reactivity

Potential Synthetic Pathway:

A plausible, though unverified, synthetic approach could involve the reaction of 2,2,3,3-tetrafluoropropanol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: A potential synthetic route to the target compound.

The reactivity of this compound is dictated by the carbonate functional group and the influence of the electron-withdrawing tetrafluoropropyl group. The carbonate can undergo hydrolysis under acidic or basic conditions and may be susceptible to nucleophilic attack.

Applications in Research and Drug Development

Currently, there is a notable lack of specific, documented applications of this compound in drug development or broader scientific research in readily accessible literature. However, the unique properties imparted by the fluorine atoms suggest potential areas of interest.

Fluorinated compounds are of significant interest in medicinal chemistry due to their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. The presence of the tetrafluoroalkyl chain in this compound could make it a valuable solvent for specific reactions involving fluorinated molecules or a building block for introducing a fluorinated moiety into a larger molecule.

While no direct evidence links this specific compound to drug development, other fluorinated ethers and carbonates are utilized in various applications, including as solvents in drug formulation and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] For instance, related fluorinated ethers are used as refrigerants, aerosol propellants, and in fire suppression systems due to their stability and low toxicity.[6]

Conclusion

This compound is a fluorinated carbonate with defined chemical and physical properties, albeit with limited publicly available experimental data. Its primary significance for researchers and drug development professionals currently lies in its potential as a specialized solvent or a synthetic intermediate, driven by the unique characteristics of its fluorinated alkyl chain. The provided safety information underscores the need for careful handling and adherence to standard laboratory safety protocols. Further research and publication of its synthetic methodologies and applications are required to fully elucidate its potential in the scientific and pharmaceutical landscape.

References

-

PubChemLite. This compound (C6H8F4O3). Available from: [Link]

-

PubChem. Ethyl 2,3,3,3-tetrafluoropropanoate. Available from: [Link]

- Safety D

- Safety D

-

SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether. Available from: [Link]

- Google Patents. Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof.

- Google Patents. 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

ResearchGate. Strategy for the synthesis of bis(2,2,2‐trifluoroethyl) carbonate (1)... Available from: [Link]

-

Organic Syntheses Procedure. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Available from: [Link]

-

ResearchGate. (PDF) CO2‐to‐Cyclic Carbonate Transformation at Ambient Pressure Using a Mechanochemically Prepared Ti(III) Catalyst. Available from: [Link]

-

ResearchGate. (PDF) Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over KATriz/Al¬2O3 catalyst. Available from: [Link]

-

ResearchGate. (PDF) Introducing the Cis‐2,3‐Bis(trifluoromethyl)cyclopropyl Chemotype: Late‐Stage Installation and Stereoelectronic Properties. Available from: [Link]

Sources

- 1. This compound | 277332-97-5 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H8F4O3) [pubchemlite.lcsb.uni.lu]

- 3. 277332-97-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. rouchotas.com [rouchotas.com]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Theoretical Studies on the Electrochemical Stability of Fluorinated Carbonates

Authored for Researchers, Scientists, and Development Professionals

Abstract

The relentless pursuit of higher energy density and safer lithium-ion batteries has spotlighted fluorinated carbonates as critical electrolyte components. Their unique properties significantly enhance the stability of the electrode-electrolyte interface, directly impacting battery longevity and performance, especially in high-voltage systems. This guide provides an in-depth exploration of the theoretical and computational methodologies used to predict and understand the electrochemical stability of these vital compounds. We will delve into the quantum chemical principles that govern their reduction and oxidation behaviors, explain the causal links between molecular structure and stability, and present a validated computational workflow for the predictive screening of novel electrolyte candidates. By bridging fundamental theory with practical application, this document serves as a comprehensive resource for scientists dedicated to engineering the next generation of battery electrolytes.

The Imperative for Advanced Electrolytes: The Role of Fluorination and Theoretical Insight

The electrolyte is a cornerstone of lithium-ion battery (LIB) technology, dictating ionic conductivity, thermal stability, and, most critically, the formation of a stable passivating layer on the electrode surfaces. This layer, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode, is paramount for preventing continuous electrolyte degradation and ensuring long-term cyclability.

Conventional carbonate electrolytes, such as ethylene carbonate (EC) and its linear counterparts, struggle to meet the demands of next-generation high-energy-density electrodes, like high-voltage cathodes and lithium metal anodes. This is where fluorination emerges as a transformative strategy. The introduction of electron-withdrawing fluorine atoms into the carbonate structure profoundly alters its electronic and chemical properties.[1][2] Fluorinated carbonates, like fluoroethylene carbonate (FEC), generally exhibit:

-

Higher Reduction Potentials: They are reduced on the anode surface at a higher potential than non-fluorinated analogues.[3] This preferential reduction is key to forming a robust and stable SEI before the bulk electrolyte can decompose.[4][5]

-

Enhanced Oxidative Stability: The strong electron-withdrawing nature of fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more resistant to oxidation at high cathode potentials.[1][6]

-

Formation of a LiF-Rich SEI: The reductive decomposition of fluorinated carbonates yields lithium fluoride (LiF), a component widely recognized for its excellent electronic insulation, low lithium-ion diffusion barrier, and mechanical stability.[3][7] This LiF-rich interface is critical for suppressing dendrite growth on lithium metal anodes and minimizing side reactions.[3][4]

However, the benefits of fluorination are not universal across all structures. The number and position of fluorine atoms can dramatically influence performance.[1] This complexity makes experimental screening a time-consuming and resource-intensive endeavor. Theoretical and computational studies, therefore, provide an indispensable toolkit for rational design, offering predictive insights into electrochemical behavior at the molecular level.[8][9]

Theoretical Foundations & Computational Methodologies

The primary tool for investigating the electrochemical properties of molecules is Density Functional Theory (DFT) . DFT provides a robust framework for calculating the electronic structure of molecules, from which we can derive essential properties like stability, reactivity, and redox potentials.[9][10][11]

Causality: Why DFT is the Workhorse

DFT strikes an optimal balance between computational cost and accuracy for the systems of interest. It allows us to model the behavior of electrons, which are central to the redox reactions that define electrochemical stability. By solving approximations of the Schrödinger equation, we can determine the energies of molecular orbitals, such as the HOMO and LUMO (Lowest Unoccupied Molecular Orbital).

-

HOMO Energy: Correlates with the molecule's susceptibility to oxidation (losing an electron). A lower HOMO energy implies greater stability against oxidation.[12]

-

LUMO Energy: Correlates with the molecule's susceptibility to reduction (gaining an electron). A lower LUMO energy indicates the molecule is more easily reduced.[7]

While HOMO/LUMO energies provide a valuable qualitative trend, more accurate quantitative predictions require the calculation of adiabatic oxidation and reduction potentials .[13][14]

Calculating Electrochemical Potentials

The oxidation potential (Eox) and reduction potential (Ered) of a solvent molecule (A) can be calculated using the following thermodynamic cycle, which relates the reaction in solution to gas-phase energies and solvation free energies:[1]

-

Eox = [ΔGsol(A+) - ΔGsol(A) + ΔGgas(A → A+ + e-)] / F - Eref

-

Ered = [ΔGsol(A-) - ΔGsol(A) + ΔGgas(A + e- → A-)] / F - Eref

Where:

-

ΔGsol is the solvation free energy of the species.

-

ΔGgas is the gas-phase Gibbs free energy change for ionization (oxidation) or electron affinity (reduction).

-

F is the Faraday constant.

-

Eref is the absolute potential of the reference electrode (e.g., Li/Li+) used to convert the calculated absolute potential to a standard electrochemical scale.[1]

These calculations are typically performed using a continuum solvation model (like the Polarizable Continuum Model, PCM, or the SMD model) to approximate the effect of the bulk electrolyte.[14][15]

Reductive Decomposition at the Anode Interface: Building a Better SEI

The stability of the SEI is arguably the most critical factor for battery lifetime. The ideal SEI is formed from the controlled decomposition of an electrolyte component (often an additive like FEC) to create a passive film that prevents further reactions.

Mechanistic Pathways of FEC Reduction

Theoretical studies have elucidated the multi-step process of FEC reduction. The process is initiated by the transfer of one or two electrons to the FEC molecule, leading to the formation of a radical anion (FEC•-) and subsequent bond cleavage.

A commonly accepted pathway involves:

-

Initial Reduction: An electron is transferred to the FEC molecule, forming the unstable radical anion FEC•-.

-

Ring Opening: The C-O bond in the carbonate ring cleaves, which is often the rate-determining step.

-

Defluorination & Product Formation: The radical intermediate rapidly decomposes, eliminating a fluoride ion (F⁻), which readily combines with Li⁺ to form LiF. Other products can include carbon dioxide (CO₂), ethylene, and lithium ethylene dicarbonate (LEDC).[16]

The key insight from theoretical models is that the fluorine atom directs the decomposition pathway towards the formation of LiF, a highly desirable SEI component.[3][5]

Visualization: Reductive Decomposition Pathway of FEC

The following diagram illustrates the key steps in the reductive decomposition of Fluoroethylene Carbonate (FEC) at the anode surface, leading to the formation of critical SEI components.

Caption: Key steps in the reductive decomposition of FEC.

Oxidative Stability at the Cathode Interface

With the advent of high-voltage cathodes (operating >4.5 V vs. Li/Li⁺), the oxidative stability of the electrolyte has become a major bottleneck. Electrolyte oxidation leads to gas generation, impedance growth, and rapid capacity fade.

The High-Voltage Challenge

Oxidation involves the removal of an electron from the solvent molecule, typically from its HOMO.[17] The resulting radical cation is highly reactive and can undergo further decomposition or react with other electrolyte components.[18]

DFT calculations show that fluorination is a highly effective strategy for improving oxidative stability. By substituting hydrogen with fluorine, the strong electron-withdrawing effect lowers the HOMO energy level, making it energetically more difficult to remove an electron.[1][6] This widens the electrochemical stability window of the electrolyte, enabling stable operation at higher voltages.[1]

The oxidative decomposition of FEC, for instance, is predicted to form a radical cation (FEC•+) that can fragment into products like CO₂ and a 2-fluoroacetaldehyde radical cation.[17][18] These reactive species can then contribute to the formation of a passivating CEI film on the cathode surface.[17]

Structure-Property Relationships: The Influence of Fluorination

Theoretical studies are uniquely suited to systematically investigate how the degree and position of fluorination impact stability. This allows for the rational design of molecules with tailored properties.

-

Degree of Fluorination: Increasing the number of fluorine atoms generally leads to a wider electrochemical stability window.[1] For example, difluoroethylene carbonate (DFEC) typically shows higher oxidative stability than mono-fluorinated FEC. However, excessive fluorination can sometimes negatively impact other properties like Li⁺ solvation and transport.[2][16]

-

Positional Isomerism: The location of the fluorine atoms is also critical. For instance, in difluorinated ethylene carbonates, geminal-difluorination (both F atoms on the same carbon) can result in a wider electrochemical window compared to vicinal-difluorination (F atoms on adjacent carbons).[1]

Comparative Data: Calculated Properties of Carbonates

The following table summarizes key electrochemical properties for common carbonate solvents calculated using DFT. These values illustrate the clear trends associated with fluorination. (Note: Absolute values can vary with the level of theory and solvation model, but the relative trends are highly instructive).

| Molecule | Common Name | HOMO Energy (eV) | LUMO Energy (eV) | Est. Oxidation Potential (V vs Li/Li⁺) | Est. Reduction Potential (V vs Li/Li⁺) |

| Ethylene Carbonate | EC | -8.1 | 1.2 | ~4.8 - 5.1 | ~0.5 - 0.8 |

| Fluoroethylene Carbonate | FEC | -8.4 | 0.8 | ~5.2 - 5.5 | ~1.0 - 1.3 |

| cis-Difluoroethylene Carbonate | cis-DFEC | -8.7 | 0.6 | >5.5 | ~1.4 - 1.6 |

| trans-Difluoroethylene Carbonate | trans-DFEC | -8.7 | 0.5 | >5.5 | ~1.5 - 1.7 |

| Propylene Carbonate | PC | -7.9 | 1.3 | ~4.9 - 5.2 | ~0.4 - 0.7 |

Data compiled and synthesized from trends reported in literature.[1][6][14]

Protocol: A Step-by-Step Computational Workflow

This section provides a self-validating protocol for assessing the electrochemical stability of a novel fluorinated carbonate candidate using DFT.

Objective

To computationally predict the adiabatic reduction and oxidation potentials of a candidate molecule relative to the Li/Li⁺ reference.

Methodology

-

Step 1: Molecule Geometry Optimization (Neutral)

-

Action: Build the 3D structure of the neutral molecule. Perform a geometry optimization calculation in a simulated vacuum (gas phase) using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31+G(d,p) or larger).

-

Causality: This step finds the lowest energy (most stable) conformation of the molecule. This is the starting point for all subsequent calculations.

-

-

Step 2: Vibrational Frequency Analysis (Neutral)

-

Action: Perform a frequency calculation on the optimized neutral geometry.

-

Causality: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

-

-

Step 3: Geometry Optimization (Charged Species)

-

Action: Using the optimized neutral structure as a starting point, create the radical anion (charge = -1) and radical cation (charge = +1). Perform separate geometry optimizations for both charged species.

-

Causality: When a molecule gains or loses an electron, its bond lengths and angles change to accommodate the new electronic configuration. This "relaxation" energy is a critical component of the adiabatic potential.

-

-

Step 4: Vibrational Frequency Analysis (Charged Species)

-

Action: Perform frequency calculations on the optimized anion and cation geometries.

-

Causality: As in Step 2, this validates the optimized structures and provides the necessary thermodynamic corrections for the charged species.

-

-

Step 5: Solvation Energy Calculation

-

Action: Using the optimized gas-phase geometries for the neutral, anion, and cation, perform single-point energy calculations with a continuum solvation model (e.g., SMD or PCM) representing the battery electrolyte's dielectric constant.

-

Causality: The energy of a molecule is significantly stabilized by the surrounding polar solvent. Accurately capturing this solvation energy is crucial for realistic potential calculations.[19]

-

-

Step 6: Potential Calculation

-

Action: Combine the Gibbs free energies from the gas-phase calculations and the solvation energies to calculate the ΔG for the redox reactions in solution. Convert this energy to a potential (in Volts) and shift it relative to the calculated absolute potential of the Li/Li⁺ reference.

-

Causality: This final step assembles all the energetic components to yield a final, physically meaningful electrochemical potential that can be compared with experimental data.

-

Workflow Visualization

This diagram outlines the computational protocol for determining the electrochemical stability of a candidate electrolyte molecule.

Caption: A validated workflow for DFT-based stability prediction.

Conclusion and Future Outlook

Theoretical studies, anchored by Density Functional Theory, have become an indispensable pillar in the quest for superior battery electrolytes. They provide unparalleled insight into the molecular-level mechanisms governing the electrochemical stability of fluorinated carbonates, elucidating the pathways of SEI formation and oxidative decomposition. The clear structure-property relationships derived from these computational models—linking the degree and position of fluorination to redox stability—provide a rational framework for designing next-generation electrolytes.

The future of electrolyte design will likely involve a tighter integration of these high-fidelity computational methods with high-throughput screening and machine learning. By using DFT to generate robust datasets, machine learning models can be trained to predict the stability of vast chemical spaces of candidate molecules, dramatically accelerating the discovery of electrolytes that will enable safer, longer-lasting, and more energy-dense lithium-ion batteries.

References

- Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study.

- Computational study of Li+ solvation structures in fluorinated ether, non-fluorinated ether, and organic carbonate-based electrolytes at low and high salt concentrations. Energy Advances (RSC Publishing).

- Oxidation Decomposition Mechanism of Fluoroethylene Carbonate-Based Electrolytes for High-Voltage Lithium Ion Batteries: A DFT Calculation and Experimental Study.

- Insights into Polymer Electrolyte Stability and Reaction Pathways: A first-principle calcul

- Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbon

- Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy.

- Calculations of Oxidation Potentials of Redox Shuttle Additives for Li-Ion Cells.

- Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure.

- Effect of Fluoroethylene Carbonate Additives on the Initial Formation of the Solid Electrolyte Interphase on an Oxygen-Functionalized Graphitic Anode in Lithium-Ion Batteries.

- The intrinsic behavior of lithium fluoride in solid electrolyte interphases on lithium. PNAS.

- Fluoroethylene Carbonate Enabling Robust LiF-rich Solid Electrolyte Interphase to Enhance the Stability of MoS2 Anode for Lithium Ion Storage.

- Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries.

- Oxidation Decomposition Mechanism of Fluoroethylene Carbonate‐Based Electrolytes for High‐Voltage Lithium Ion Batteries: A DFT Calcul

- Data-driven electrolyte design for lithium metal anodes. PNAS.

- DFT Study on the Oxidation Mechanism of Common Cyclic Carbonates in the Presence of BF4- Anions.

- (PDF) Computational Study of Li+ Solvation Structures in Fluorinated Ether, Non-Fluorinated Ether, and Organic Carbonate-Based Electrolytes at Low and High Salt Concentrations.

- Comparison of computational methods for the electrochemical stability window of solid-state electrolyte m

- Density Functional Theory (DFT)

- Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries.

- QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estim

- Understanding the Role of Fluorination on the Interaction of Electrolytic Carbonates with Li through an Electronic Structure Approach.

- Reaction Mechanisms of Fluoroethylene Carbonate Degradation, an Additive of Lithium-Ion Batteries, Unraveled by Radiation Chemistry.

- Computation of Thermodynamic Oxidation Potentials of Organic Solvents Using Density Functional Theory. Ohio University.

- This model flowchart demonstrates the flow of computational algorithm...

- (PDF) DFT calculation, a practical tool to predict the electrochemical behaviour of organic electrolytes in aqueous redox flow batteries.

- Reduction and oxidation potentials — PLAMS 2025.

- (PDF) Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Insights into Polymer Electrolyte Stability and Reaction Pathways: A first-principle calculations study1footnote 1footnoteFootnotefootnotesFootnotes1footnote 1 [arxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Sci-Hub. Oxidation Decomposition Mechanism of Fluoroethylene Carbonate‐Based Electrolytes for High‐Voltage Lithium Ion Batteries: A DFT Calculation and Experimental Study / ChemistrySelect, 2017 [sci-hub.box]

- 19. mdpi.com [mdpi.com]

Whitepaper: A Senior Application Scientist's Guide to the Discovery and Initial Characterization of Novel Fluorinated Electrolyte Additives

Abstract

The relentless pursuit of higher energy density and safer lithium-ion batteries (LIBs) has converged on the electrolyte as a critical frontier for innovation. Among the most promising strategies is the incorporation of fluorinated electrolyte additives. These compounds, even at low concentrations (<5% by weight), can fundamentally re-engineer the electrode-electrolyte interphases, leading to dramatic improvements in cycle life, voltage stability, and safety.[1] This guide provides a technically in-depth, field-proven framework for the rational discovery and rigorous initial characterization of such additives. We will move beyond rote protocols to explain the causal reasoning behind experimental design, ensuring a self-validating workflow from computational screening to post-mortem analysis.

The Rationale for Fluorination: Engineering the Interphase

Conventional carbonate-based electrolytes are prone to decomposition at the potentials required by next-generation high-energy cathodes and anodes (like silicon).[2] This decomposition leads to the formation of an unstable Solid Electrolyte Interphase (SEI) on the anode and Cathode Electrolyte Interphase (CEI) on the cathode, consuming lithium inventory, increasing impedance, and ultimately causing capacity fade.

Fluorination is a powerful strategy to combat these degradation pathways. The high electronegativity of fluorine confers several advantages:

-

Preferential Reduction/Oxidation: Fluorine atoms lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) of the additive molecule.[3][4] This allows the additive to be electrochemically reduced or oxidized preferentially over the bulk solvent, forming a stable, protective interphase layer at the earliest stage.[3]

-

Formation of Lithium Fluoride (LiF): The decomposition products of many fluorinated additives include lithium fluoride (LiF).[3][5][6] LiF is an excellent electronic insulator but a good Li-ion conductor, creating a robust, mechanically resilient SEI that physically suppresses lithium dendrite growth and minimizes further electrolyte decomposition.[7]

-

Enhanced Thermal and Oxidative Stability: The strong carbon-fluorine bond increases the oxidative stability of the electrolyte system, making it compatible with high-voltage cathodes.[2][7][8]

This guide will now detail the workflow for identifying and validating new molecules that leverage these principles.

Discovery Phase: From Rational Design to High-Throughput Screening

The search for novel additives begins with a dual-pronged approach, combining computational prediction with empirical, high-volume testing.

Computational Screening: A First Principles Approach

Before any chemicals are synthesized, we can rationally screen vast virtual libraries of candidate molecules using quantum chemistry calculations. Density Functional Theory (DFT) is a powerful tool for predicting the key properties that govern an additive's function.[9][10]

The primary goal is to predict the additive's electrochemical stability relative to the solvent. This is achieved by calculating the HOMO and LUMO energy levels:

-

For Anode-Active Additives (SEI Formers): A candidate should have a LUMO energy level that is lower than that of the bulk solvent (e.g., ethylene carbonate). This ensures it is reduced first on the anode surface during the initial charge.[3]

-

For Cathode-Active Additives (CEI Formers): A candidate should have a HOMO energy level that is higher than that of the bulk solvent. This ensures it is oxidized first on the cathode surface, preventing solvent degradation at high voltages.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Computational screening workflow using DFT.

This computational pre-screening drastically reduces the experimental workload, allowing researchers to focus on a smaller set of the most promising candidates.[11][12]

High-Throughput Experimental Screening